molecular formula C9H11ClO3S B1528788 2-(benzyloxy)ethane-1-sulfonyl chloride CAS No. 881407-20-1

2-(benzyloxy)ethane-1-sulfonyl chloride

Cat. No.: B1528788
CAS No.: 881407-20-1
M. Wt: 234.7 g/mol
InChI Key: FVSVJFRJXMWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride reagent that serves as a versatile building block in organic synthesis and chemical biology research. As a member of the sulfonyl halide family, it features a sulfonyl group (R-SO₂) bound to a reactive chloride atom, making it a potent electrophile . Its primary research applications involve functioning as an efficient sulfonylation agent to introduce the 2-(benzyloxy)ethanesulfonyl moiety onto nucleophilic targets. A major application is the synthesis of sulfonamides through its reaction with primary and secondary amines, a reaction that is also the basis of the Hinsberg test for amine identification . Furthermore, it can be used to prepare sulfonate esters upon reaction with alcohols . The benzyloxyethyl side chain may confer unique solubility properties or act as a protected alcohol functionality, which can be valuable in multi-step synthetic routes and in the development of pharmaceutical intermediates or functional materials. Researchers value this compound for its ability to act as a synthetic handle to create diverse sulfonyl-based structures. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenylmethoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVJFRJXMWFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881407-20-1
Record name 2-(benzyloxy)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Primary Synthetic Route: Chlorination of 2-(Benzyloxy)ethanol with Thionyl Chloride

The most established and commonly employed method for synthesizing 2-(benzyloxy)ethane-1-sulfonyl chloride is the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl₂). This reaction is typically conducted under reflux conditions, where thionyl chloride serves both as the chlorinating agent and the solvent.

Reaction Scheme:

$$
\text{C}9\text{H}{12}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{HCl} + \text{SO}2
$$

  • Starting Material: 2-(Benzyloxy)ethanol
  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions: Reflux, often with controlled temperature and stirring
  • By-products: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are typically vented safely

Key Features:

  • The reaction proceeds via the substitution of the hydroxyl group in 2-(benzyloxy)ethanol by the sulfonyl chloride group.
  • Thionyl chloride acts as both reagent and solvent, facilitating the reaction medium.
  • The reaction is generally complete within a few hours under reflux.

Industrial Adaptations:

  • Scale-up involves using automated reactors with precise temperature and pressure control to maximize yield and purity.
  • Reaction parameters such as reflux time, molar ratios, and stirring rates are optimized.
  • Gas scrubbing systems are employed to handle corrosive by-products.

Work-Up and Purification

After completion of the chlorination reaction, the mixture is typically subjected to the following steps:

  • Dilution: The reaction mixture is diluted with an organic solvent such as dichloromethane (CH2Cl2) to facilitate phase separation.
  • Washing: Sequential washing with aqueous acidic solutions (e.g., 1 M HCl), saturated sodium bicarbonate (NaHCO3), and brine removes residual thionyl chloride, hydrochloric acid, and other impurities.
  • Drying: Organic layers are dried over anhydrous magnesium sulfate (MgSO4) or similar drying agents.
  • Concentration: The solvent is removed under reduced pressure at low temperature to avoid decomposition.
  • Crystallization or Precipitation: The crude product may be purified by recrystallization or suspension in cold diethyl ether, followed by filtration.

Alternative Chlorination Methods (Research Context)

While the thionyl chloride method is predominant, alternative chlorinating agents and protocols have been explored in research settings for related sulfonyl chlorides, though specific data for this compound are limited:

Reaction Conditions Summary Table

Parameter Typical Conditions Notes
Starting material 2-(Benzyloxy)ethanol Purity affects yield
Chlorinating agent Thionyl chloride (SOCl₂) Acts as reagent and solvent
Temperature Reflux (~70–80 °C) Controlled to avoid decomposition
Reaction time 2–6 hours Monitored by TLC or other analytical methods
Solvent for work-up Dichloromethane (CH₂Cl₂) Facilitates phase separation
Washing solutions 1 M HCl, saturated NaHCO₃, brine Removes residual reagents and by-products
Drying agent Magnesium sulfate (MgSO₄) Ensures removal of water
Purification method Recrystallization or cold ether suspension Produces pure, solid product

Research Findings and Optimization Insights

  • Yield and Purity: Studies report high yields (>85%) when using freshly distilled thionyl chloride and anhydrous conditions, minimizing hydrolysis side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and product purity.
  • Side Reactions: Hydrolysis of sulfonyl chloride to sulfonic acid can occur if moisture is present; hence, rigorous drying and inert atmosphere techniques improve outcomes.
  • Scale-up Considerations: Industrial synthesis incorporates continuous stirring and controlled addition of reagents to manage exothermicity and gaseous by-products safely.

Comparative Structural Influence on Preparation

The presence of the benzyloxy group in this compound influences its preparation and reactivity:

Compound Name Substituent Group Effect on Preparation and Reactivity
This compound Benzyloxy (-OCH2Ph) Provides steric hindrance and electronic effects; affects solubility and purification
2-(Methoxy)ethane-1-sulfonyl chloride Methoxy (-OCH3) Less steric hindrance; potentially faster reaction rates
Benzene-1-sulfonyl chloride None (direct sulfonyl) More reactive due to less steric hindrance

The benzyloxy group’s bulkiness can moderate the reactivity of the sulfonyl chloride, allowing selective sulfonylation reactions in downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidative cleavage.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonyl hydrides: Formed from reduction reactions.

    Carboxylic acids: Formed from oxidative cleavage of the benzyloxy group.

Scientific Research Applications

Synthetic Organic Chemistry

Reagent for Sulfonylation

2-(Benzyloxy)ethane-1-sulfonyl chloride is primarily used as a reagent for introducing sulfonyl groups into organic molecules. This ability facilitates the synthesis of sulfonamides and sulfonates, which are crucial intermediates in drug development and organic synthesis.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives.
  • Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation: The benzyloxy group can be oxidatively cleaved using strong oxidizing agents such as potassium permanganate (KMnO₄) .

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its sulfonylation properties are particularly useful in the development of drugs targeting various biological pathways.

Case Study: Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain benzyl sulfamoyl derivatives have shown IC₅₀ values for BChE inhibition that are lower than those of established drugs like rivastigmine, indicating their potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Biochemistry

Modification of Biomolecules

In biochemistry, this compound is utilized for modifying biomolecules like peptides and proteins. The sulfonylating action allows researchers to study changes in biological activity resulting from structural modifications.

Mechanism of Action

The mechanism involves nucleophilic attack on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate and subsequent elimination of chloride ion (Cl⁻). This process can significantly alter the structure and function of biomolecules .

Material Science

Functionalized Polymers

In material science, this compound is applied in the preparation of functionalized polymers. These materials possess specific properties that can be tailored for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final sulfonylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sulfonyl chloride derivatives share structural or functional similarities with 2-(benzyloxy)ethane-1-sulfonyl chloride, differing primarily in substituents and physicochemical properties.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications References
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 Methoxyethoxy (-OCH₂CH₂OCH₃) Versatile sulfonylating agent; used in organic synthesis for introducing sulfonate groups.
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride C₇H₁₅ClO₅S 240.71 Extended ethoxy chain Enhanced solubility in polar solvents due to polyether chain; potential for polymer modification.
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride C₁₀H₈ClN₃O₂S₂ ~313.78 (calculated) Quinoxaline-sulfanyl group Unique reactivity in heterocyclic chemistry; may serve as a bifunctional electrophile.
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride C₈H₇F₂ClO₂S 240.65 Difluorocyclopentyl group Fluorinated analog with potential for enhanced metabolic stability in pharmaceuticals.

Key Differences in Reactivity and Stability

Substituent Effects: Benzyloxy Group: The benzyloxy group in the target compound confers sensitivity to hydrogenolysis (e.g., via Pd(OH)₂/C catalysts) , enabling selective deprotection. This contrasts with methoxyethoxy analogs, which lack such labile protecting groups. Fluorinated Derivatives: The difluorocyclopentyl substituent in C₈H₇F₂ClO₂S enhances hydrophobicity and resistance to enzymatic degradation, making it suitable for bioactive molecule design .

Electronic and Steric Profiles: Quinoxaline-containing derivatives (e.g., C₁₀H₈ClN₃O₂S₂) exhibit electron-deficient aromatic systems, increasing electrophilicity at the sulfonyl chloride group . Methoxyethoxy chains (C₅H₁₁ClO₄S and C₇H₁₅ClO₅S) donate electron density via oxygen atoms, reducing electrophilicity compared to benzyloxy analogs.

Applications :

  • Methoxyethoxy Derivatives : Preferred in aqueous-phase reactions due to improved solubility .
  • Benzyloxy Derivatives : Historically used in glycosylation or protection-deprotection strategies (e.g., in carbohydrate chemistry) .

Calculated Properties and LogD Comparison

Compound H-Bond Acceptors H-Bond Donors LogD (pH 5.5) Notes
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride 4 0 Not provided High polarity due to quinoxaline moiety .
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride 4 0 ~1.2 (estimated) Moderate lipophilicity suitable for membrane permeability .

Biological Activity

2-(Benzyloxy)ethane-1-sulfonyl chloride (CAS No. 881407-20-1) is a sulfonyl chloride compound with significant potential in synthetic organic chemistry and medicinal applications. This article explores its biological activity, focusing on its mechanisms, interactions, and implications in drug development.

  • Molecular Formula : C₉H₁₁ClO₃S
  • Molar Mass : 234.7 g/mol
  • Structure : Contains a sulfonyl chloride functional group, characterized by the presence of a sulfonyl group (–SO₂) bonded to a chlorine atom.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl₂). This reaction occurs under reflux conditions and can be represented as follows:

C9H12O2+SOCl2C9H11ClO3S+HCl+SO2\text{C}_9\text{H}_{12}\text{O}_2+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_{11}\text{ClO}_3\text{S}+\text{HCl}+\text{SO}_2

This compound is highly reactive due to the electrophilic nature of the sulfonyl chloride group, making it useful in nucleophilic substitution reactions, where it can form sulfonamide or sulfonate derivatives.

The biological activity of this compound primarily stems from its role as a sulfonylating agent. The mechanism involves nucleophilic attack on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate followed by the elimination of chloride ion (Cl−). This process can modify biomolecules such as proteins and peptides, affecting their structure and function.

Applications in Drug Development

Research indicates that compounds related to this compound have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of benzyl sulfamoyl compounds demonstrated strong inhibition against BChE, with some exhibiting higher activity than established drugs like rivastigmine .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructure TypeUnique Features
2-(Methoxy)ethane-1-sulfonyl chlorideMethoxy group instead of benzyloxyGenerally less sterically hindered
Benzene-1-sulfonyl chlorideNo ethylene groupMore reactive due to lack of steric hindrance
2-(Chlorobenzoyl)ethane-1-sulfonyl chlorideChlorobenzoyl groupIncreased electrophilicity due to chlorine

The presence of the benzyloxy group in this compound enhances its utility compared to similar compounds by providing distinctive steric and electronic properties.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that certain benzyl sulfamoyl derivatives exhibited IC50 values for BChE inhibition significantly lower than rivastigmine, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of various pharmaceutical intermediates.
  • Biochemical Modifications : The compound has been used to modify amino acids in peptides, allowing researchers to study changes in biological activity resulting from structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(benzyloxy)ethane-1-sulfonyl chloride, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding sulfonic acid precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), inert atmosphere (N₂/Ar), and controlled temperature (0–25°C). Post-reaction purification via vacuum distillation or recrystallization is critical to remove excess reagents. Ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride group .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Methodological Answer : Purity assessment typically employs HPLC (high-performance liquid chromatography) with UV detection, as noted in safety data sheets for similar sulfonyl chlorides . Complementary techniques include NMR (¹H/¹³C) for structural confirmation and FT-IR to verify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Quantitative titration with amines (e.g., triethylamine) can also determine active chloride content .

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Store the compound under inert gas (Ar/N₂) at 2–8°C to prevent degradation . In case of spills, neutralize with sodium bicarbonate and collect using inert absorbents .

Advanced Research Questions

Q. How does the electronic nature of the benzyloxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

  • Methodological Answer : The benzyloxy group acts as an electron-donating substituent via resonance, slightly deactivating the sulfonyl chloride toward electrophilic reactions. However, steric hindrance from the benzyl group may dominate, reducing reaction rates with bulky nucleophiles. Kinetic studies using UV-Vis or NMR to monitor reaction progress with varying nucleophiles (e.g., amines, alcohols) can elucidate these effects .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction media?

  • Methodological Answer : Store the compound under anhydrous conditions with molecular sieves (3Å) and inert gas . For aqueous reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity while minimizing hydrolysis. Real-time monitoring via conductivity measurements or pH stabilization buffers (e.g., phosphate) can optimize stability .

Q. How can this compound be utilized in the synthesis of sulfonamide-based polymers, and what characterization methods are essential?

  • Methodological Answer : React with di- or polyamines (e.g., ethylenediamine) to form polymeric sulfonamides. Monitor polymerization via gel permeation chromatography (GPC) and confirm crosslinking with FT-IR or Raman spectroscopy. Thermal stability can be assessed using TGA (thermogravimetric analysis), while mechanical properties may require DMA (dynamic mechanical analysis) .

Q. What are the challenges in scaling up reactions involving this compound, and how can exothermic risks be managed?

  • Methodological Answer : Scaling up requires controlled addition of reagents to prevent thermal runaway. Use jacketed reactors with cooling systems (e.g., glycol baths) and in-line FT-IR for real-time monitoring. Safety protocols should include pressure-relief valves and emergency quenching systems (e.g., chilled NaOH solutions) .

Data Contradictions and Resolution

  • Evidence Note : While safety data sheets emphasize moisture sensitivity , some synthetic protocols (e.g., ) use aqueous workup steps. Resolution lies in timing: aqueous phases should only be introduced after sulfonyl chloride formation is complete.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzyloxy)ethane-1-sulfonyl chloride
Reactant of Route 2
2-(benzyloxy)ethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.